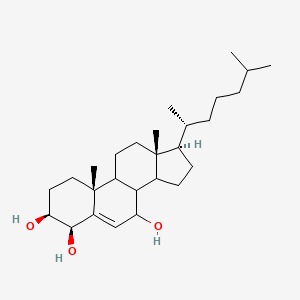

4-beta, 7-alpha-DIHYDROXYCHOLESTEROL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-beta, 7-alpha-DIHYDROXYCHOLESTEROL is a metabolite of cholesterol, which plays a significant role in various biological processes. This compound is known for its involvement in the metabolism of cholesterol and its potential as a biomarker for certain enzymatic activities, particularly those involving cytochrome P450 enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-beta, 7-alpha-DIHYDROXYCHOLESTEROL typically involves the hydroxylation of cholesterol. This process can be catalyzed by specific enzymes such as cytochrome P450 . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to convert cholesterol into the desired hydroxylated product. These methods are advantageous due to their specificity and efficiency in producing high yields of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-beta, 7-alpha-DIHYDROXYCHOLESTEROL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various hydroxylated derivatives of cholesterol, which have distinct biological activities and applications .

Wissenschaftliche Forschungsanwendungen

4-beta, 7-alpha-DIHYDROXYCHOLESTEROL has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-beta, 7-alpha-DIHYDROXYCHOLESTEROL involves its interaction with specific enzymes and receptors in the body. It primarily acts as a substrate for cytochrome P450 enzymes, which hydroxylate the compound at specific positions. This hydroxylation process is crucial for the metabolism of cholesterol and the regulation of various biological pathways . The molecular targets and pathways involved include the CYP3A and CYP27A1 enzymes, which play significant roles in cholesterol metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-beta-Hydroxycholesterol: Another hydroxylated derivative of cholesterol, which serves as a biomarker for CYP3A activity.

7-alpha-Hydroxycholesterol: A precursor of bile acids, involved in the synthesis of bile acids and the regulation of cholesterol metabolism.

7-alpha, 25-Dihydroxycholesterol: An oxysterol involved in the regulation of lipid metabolism and immune responses.

Uniqueness

4-beta, 7-alpha-DIHYDROXYCHOLESTEROL is unique due to its dual hydroxylation at the 4-beta and 7-alpha positions, which imparts distinct biological activities and makes it a valuable compound for studying cholesterol metabolism and enzyme activity .

Biologische Aktivität

4-beta, 7-alpha-Dihydroxycholesterol (4β,7α-DHC) is an oxysterol derived from cholesterol, notable for its biological activities that influence lipid metabolism and cellular signaling. This article delves into the compound's biological activity, focusing on its mechanisms of action, metabolic pathways, and implications for health and disease.

Agonistic Activity on Liver X Receptor (LXR)

One of the primary biological activities of 4β,7α-DHC is its role as an agonist for the Liver X Receptor (LXR). LXRs are nuclear receptors that regulate genes involved in lipid metabolism. Research has shown that 4β,7α-DHC stimulates the expression of lipogenic programs through the Sterol Regulatory Element-Binding Protein 1c (SREBP1c) pathway. This activation leads to increased de novo lipogenesis in hepatocytes, promoting triglyceride synthesis and lipid droplet accumulation .

Lipid Metabolism and Homeostasis

4β,7α-DHC has been implicated in the regulation of lipid homeostasis. It enhances insulin signaling pathways, which further stimulates SREBP1c activation. This dual action results in a significant increase in fatty acid synthase (FASN) expression and triglyceride accumulation in liver cells . The compound's ability to promote triglyceride storage suggests a potential role in metabolic disorders characterized by dyslipidemia.

Metabolism and Pharmacokinetics

4β-Hydroxycholesterol is primarily generated from cholesterol by cytochrome P450 3A4. Its metabolism is notably slow compared to other oxysterols; studies indicate a half-life of approximately 60-64 hours in healthy individuals . The compound undergoes conversion into acidic products at a slower rate than 7-alpha-hydroxycholesterol, indicating a unique metabolic profile that may contribute to its prolonged biological effects .

Case Study: Lipid Accumulation in Hepatocytes

In a study examining the effects of 4β,7α-DHC on human hepatocyte cell lines (Huh7), it was found that treatment with this oxysterol led to significant increases in triglyceride levels. The study utilized stable isotope labeling to quantify de novo lipogenesis and demonstrated a statistically significant increase in C13-labeled triglycerides following exposure to 4β,7α-DHC . This finding supports the hypothesis that 4β,7α-DHC acts as a potent lipogenic factor.

Comparative Analysis with Other Oxysterols

Comparative studies have highlighted the unique potency of 4β,7α-DHC relative to other oxysterols such as 24-hydroxycholesterol. While both compounds interact with LXR, only 4β,7α-DHC effectively induces SREBP1c activation and subsequent lipogenic gene expression . This distinction underscores the specific biological roles different oxysterols play in lipid metabolism.

Implications for Health

The biological activity of 4β,7α-DHC has significant implications for various health conditions:

- Metabolic Disorders : Given its role in promoting triglyceride synthesis and storage, elevated levels of 4β,7α-DHC may contribute to conditions such as non-alcoholic fatty liver disease (NAFLD) and obesity.

- Cardiovascular Health : Dysregulated lipid metabolism is a known risk factor for cardiovascular diseases. Understanding how 4β,7α-DHC influences lipid profiles could inform therapeutic strategies.

- Cancer Research : Emerging evidence suggests that oxysterols may play roles in tumorigenesis through their effects on cell proliferation and differentiation. Further research is needed to clarify these relationships.

Eigenschaften

IUPAC Name |

(3S,4R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)18-9-10-19-24-20(11-13-26(18,19)4)27(5)14-12-22(28)25(30)21(27)15-23(24)29/h15-20,22-25,28-30H,6-14H2,1-5H3/t17-,18-,19?,20?,22+,23?,24?,25-,26-,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEITZYUKMAAGFE-WTVYXJAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4O)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.